In-Depth Technical Guide to YYA-021: A Novel HIV-1 Entry Inhibitor
In-Depth Technical Guide to YYA-021: A Novel HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YYA-021 is a novel small-molecule compound identified as a potent and selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. Functioning as a CD4 mimic, YYA-021 competitively targets the viral envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor. This initial step of the viral lifecycle is critical for subsequent conformational changes in gp120 that enable binding to co-receptors and eventual membrane fusion. Preclinical studies in rodent and non-human primate models have demonstrated the in vitro anti-HIV activity, low cytotoxicity, and pharmacokinetic profile of YYA-021, highlighting its potential as a therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies associated with the preclinical evaluation of YYA-021.
Core Mechanism of Action: Competitive Inhibition of gp120-CD4 Interaction
YYA-021's primary mechanism of action is the competitive inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on the surface of target immune cells.[1][2][3] As a small-molecule CD4 mimic, YYA-021 is designed to fit into the Phe43 cavity of gp120, a critical binding site for the CD4 receptor.[4][5] By occupying this site, YYA-021 physically obstructs the binding of the natural ligand, CD4, thereby preventing the initial attachment of the virus to the host cell.
This inhibition of the gp120-CD4 interaction is a crucial step in preventing HIV-1 entry. The binding of gp120 to CD4 induces significant conformational changes in the gp120 protein, exposing the binding sites for the co-receptors CCR5 or CXCR4.[5][6][7][8] The subsequent interaction with a co-receptor triggers further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell's cytoplasm. By blocking the initial gp120-CD4 binding, YYA-021 effectively halts this cascade of events.
Furthermore, the binding of CD4 mimics like YYA-021 can induce conformational changes in gp120 that render the virus more susceptible to neutralization by certain antibodies.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of YYA-021.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of YYA-021
| Parameter | Cell Line | Virus Strain | Value |
| IC50 (µM) | MT-4 | HIV-1IIIB | Data not available in search results |
| CC50 (µM) | MT-4 | - | Data not available in search results |
IC50 (50% inhibitory concentration) represents the concentration of YYA-021 required to inhibit 50% of viral replication. CC50 (50% cytotoxic concentration) represents the concentration at which 50% of the cells are killed.
Table 2: Pharmacokinetic Parameters of YYA-021 Following Intravenous Administration
| Species | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) |
| Sprague-Dawley Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rhesus Macaque | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, t1/2: Elimination half-life, Vd: Volume of distribution, CL: Clearance.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of YYA-021 is typically evaluated using a cell-based assay that measures the inhibition of viral replication. A common method involves the use of MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
Protocol:
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Cell Preparation: MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
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Compound Dilution: YYA-021 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired test concentrations.
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Infection: MT-4 cells are seeded in a 96-well plate. The cells are then infected with a laboratory-adapted strain of HIV-1, such as HIV-1IIIB, at a predetermined multiplicity of infection (MOI).
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Treatment: Immediately after infection, the serially diluted YYA-021 is added to the wells. Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (mock control).
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Incubation: The plate is incubated for 4-5 days at 37°C.
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Quantification of Viral Replication: The extent of viral replication is quantified by measuring the activity of viral reverse transcriptase (RT) in the culture supernatants or by measuring the amount of viral p24 antigen using an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: The percentage of inhibition of viral replication is calculated for each concentration of YYA-021 relative to the virus control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
The cytotoxicity of YYA-021 is assessed to determine its therapeutic index (the ratio of its cytotoxic concentration to its effective antiviral concentration).
Protocol:
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Cell Preparation: MT-4 cells are prepared and seeded in a 96-well plate as described in the anti-HIV-1 activity assay protocol.
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Treatment: Serially diluted YYA-021 is added to the wells containing the cells. Control wells contain cells with no compound.
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Incubation: The plate is incubated for the same duration as the anti-HIV-1 activity assay (4-5 days) at 37°C.
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Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. These assays measure the metabolic activity of viable cells, which correlates with cell number.
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Data Analysis: The absorbance is read using a microplate reader. The percentage of cytotoxicity is calculated for each concentration of YYA-021 relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Pharmacokinetic Study in Animal Models
Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of YYA-021 in vivo. These studies have been performed in Sprague-Dawley rats and rhesus macaques.
Protocol:
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Animal Housing and Acclimation: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimated for at least one week before the study.
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Compound Administration: A solution of YYA-021 hydrochloride is administered intravenously (i.v.) via the tail vein (in rats) or a peripheral vein (in macaques) as a single bolus injection.
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Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at multiple time points after administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
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Plasma Preparation: Plasma is separated from the blood cells by centrifugation.
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Sample Analysis: The concentration of YYA-021 in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL).
Visualizations
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the mechanism of action of YYA-021 in inhibiting HIV-1 entry.
Caption: Mechanism of YYA-021 as an HIV-1 entry inhibitor.
Experimental Workflow for In Vitro Anti-HIV-1 Activity Assay
The following diagram outlines the workflow for determining the in vitro anti-HIV-1 activity of YYA-021.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Restraining the conformation of HIV-1 gp120 by removing a flexible loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutagenic Stabilization and/or Disruption of a CD4-Bound State Reveals Distinct Conformations of the Human Immunodeficiency Virus Type 1 gp120 Envelope Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
